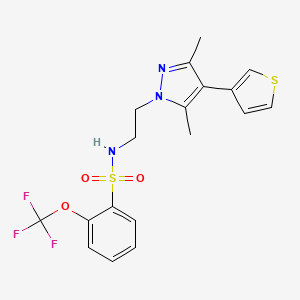

![molecular formula C14H18N2O6S B2969791 N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine CAS No. 620103-27-7](/img/structure/B2969791.png)

N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

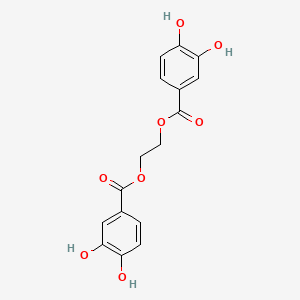

N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine is a chemical compound with the CAS Number: 620103-27-7 . It has a molecular weight of 342.37 . The IUPAC name for this compound is {methyl [4- (4-morpholinylsulfonyl)benzoyl]amino}acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O6S/c1-15(10-13(17)18)14(19)11-2-4-12(5-3-11)23(20,21)16-6-8-22-9-7-16/h2-5H,6-10H2,1H3,(H,17,18) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications

Cytoprotective Agents and NMDA Receptor Inhibition

Research has shown that derivatives related to the structure of N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine can act as potent inhibitors of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. These compounds have been synthesized to explore their cytoprotective properties against glutamate-induced toxicity, demonstrating potential applications in neuroprotective strategies. The synthesis approach involved the use of bioisostere benzene/thiophene exchange based on the standard glycine site antagonist template, resulting in compounds with significant protective effects in mouse fibroblast cell lines with transfected NMDA receptors (Buchstaller et al., 2006).

Anticonvulsant Activities

N-(Benzyloxycarbonyl)glycine esters and amides have been studied for their anticonvulsant activities. These compounds, including derivatives of N-(benzyloxycarbonyl)glycine, have shown promising results in models of seizures and convulsions, suggesting their potential as anticonvulsant agents. Notably, specific amide derivatives demonstrated significant efficacy in the maximal electroshock (MES) test, comparable to phenytoin, a well-known anticonvulsant drug. These findings highlight the therapeutic potential of this compound derivatives in the treatment of seizure disorders (Geurts et al., 1998).

Anti-inflammatory Properties

A series of N-substituted amino acids with complex pyrimidine structures, including derivatives related to this compound, have been synthesized and tested for their anti-inflammatory activity. These compounds exhibited significant antiphlogistic activity, suggesting their potential application in the development of new anti-inflammatory agents (Bruno et al., 1999).

properties

IUPAC Name |

2-[methyl-(4-morpholin-4-ylsulfonylbenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6S/c1-15(10-13(17)18)14(19)11-2-4-12(5-3-11)23(20,21)16-6-8-22-9-7-16/h2-5H,6-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOXZFIVYHTHDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromophenyl)sulfanyl]aniline](/img/structure/B2969709.png)

![[5-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2969716.png)

![N-{5-chloro-1-[2-(4-chlorophenoxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B2969717.png)

![(E)-3-(5-fluoro-2-methylanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2969718.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide](/img/structure/B2969719.png)

![3-[(pyrrolidin-1-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B2969720.png)

![ethyl 2-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2969727.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2969729.png)

![4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2969730.png)